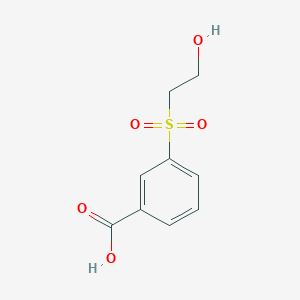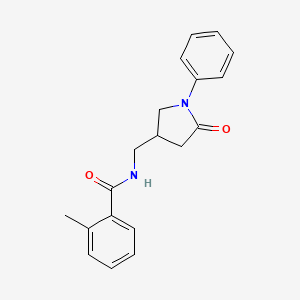![molecular formula C21H15F2NO4S B2525806 Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 866150-48-3](/img/structure/B2525806.png)
Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, fluorinated benzoyl groups, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative with 2-fluorobenzoyl chloride in the presence of a base such as pyridine. This is followed by the esterification of the resulting carboxylic acid with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl moieties, potentially converting them to alcohols.
Substitution: The fluorine atoms in the benzoyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The fluorinated benzoyl groups may enhance its binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
- Methyl 3-[bis(2-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
- Methyl 3-[bis(2-bromobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
Comparison: Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chlorinated or brominated analogs.
特性
IUPAC Name |
methyl 3-[bis(2-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2NO4S/c1-12-11-29-18(21(27)28-2)17(12)24(19(25)13-7-3-5-9-15(13)22)20(26)14-8-4-6-10-16(14)23/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVINWLMSMHKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2525724.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2525727.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2525731.png)

![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2525733.png)
![N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2525734.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2525736.png)

![3-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide](/img/structure/B2525739.png)
![4-butyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2525742.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)
